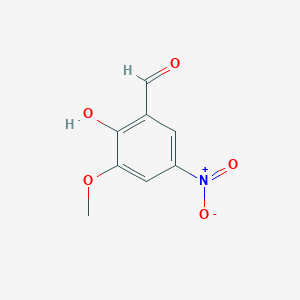

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-3-6(9(12)13)2-5(4-10)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKHVFKBOHFYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308645 | |

| Record name | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17028-61-4 | |

| Record name | 17028-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-nitro-m-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde synthesis from o-vanillin

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde from o-Vanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, a valuable chemical intermediate, starting from o-vanillin (2-Hydroxy-3-methoxybenzaldehyde). While direct nitration of o-vanillin is not extensively documented in peer-reviewed literature, this guide outlines a robust, proposed synthetic protocol based on established methodologies for the nitration of analogous phenolic aldehydes.

The synthesis involves an electrophilic aromatic substitution reaction, where the aromatic ring of o-vanillin is nitrated. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl, methoxy, and aldehyde functional groups. The hydroxyl and methoxy groups are activating and ortho, para-directing, while the aldehyde group is deactivating and meta-directing. The target 5-position is ortho to the methoxy group and meta to the aldehyde group. Therefore, the formation of other isomers (e.g., 4-nitro and 6-nitro) is possible, necessitating careful control of reaction conditions and effective purification of the final product.

Reaction Pathway: Nitration of o-Vanillin

The core of the synthesis is the nitration of the o-vanillin aromatic ring using a nitrating agent, typically a mixture of nitric acid in a suitable solvent like glacial acetic acid. The reaction proceeds via the generation of the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.

Caption: Electrophilic nitration of o-vanillin to yield 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis, adapted from established procedures for similar phenolic aldehydes.[1] Researchers should consider these as starting points for optimization.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| o-Vanillin | C₈H₈O₃ | 152.15 | Starting Material |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent |

| Nitric Acid (70%) | HNO₃ | 63.01 | Nitrating Agent |

| Deionized Water | H₂O | 18.02 | Quenching/Washing |

| Ice | H₂O | 18.02 | Cooling |

| Ethanol/Water Mixture | C₂H₅OH / H₂O | - | Recrystallization Solvent |

Table 2: Proposed Reaction Parameters

| Parameter | Value/Range | Notes |

| Molar Ratio (o-Vanillin:HNO₃) | 1 : 1.1 | A slight excess of nitric acid is used to ensure full conversion. |

| Reaction Temperature | 0 - 10 °C | Crucial to control to minimize side-product formation.[1] |

| Reaction Time | 1 - 3 hours | Monitor progress using Thin Layer Chromatography (TLC).[1] |

| Solvent Volume | ~10 mL per g of o-vanillin | Ensure complete dissolution of the starting material. |

| Stirring Speed | 200 - 300 RPM | Maintain a homogeneous mixture. |

Experimental Protocol

This protocol is a representative procedure for the nitration of o-vanillin. Safety Warning: This reaction involves strong acids and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

-

o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (70%)

-

Deionized water

-

Ice

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

TLC plates and developing chamber

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve the o-vanillin in glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Nitrating Agent: Add the concentrated nitric acid dropwise to the cooled solution using a dropping funnel over a period of 30-60 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.[1]

-

Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent).

-

Quenching: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice-cold deionized water. This will precipitate the crude product.

-

Isolation of Product: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde as a solid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis.

Caption: Step-by-step experimental workflow for the synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

References

An In-depth Technical Guide to 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. This nitroaromatic aldehyde, a derivative of o-vanillin, presents a unique molecular scaffold for the development of novel therapeutic agents and chemical probes. This document consolidates available data on its physical and spectral characteristics, details a common synthetic route, and explores its potential as an antimicrobial agent, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a crystalline solid, with its appearance ranging from cream to yellow or brown. A summary of its key physicochemical properties is presented in the tables below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Melting Point | 137.0-143.0 °C | [2] |

| Boiling Point | 344 °C | [1] |

| Appearance | Cream to yellow or brown powder | [2] |

| Solubility | Slightly soluble in water. | [3] |

Spectral Data

While detailed spectral analyses with peak assignments are not extensively published, the following provides an overview of expected spectral characteristics based on its structure and available data for analogous compounds.

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to an aldehydic proton, aromatic protons, and a methoxy group. The electron-withdrawing nitro group and the hydroxyl group will influence the chemical shifts of the aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, aromatic carbons (some shifted downfield due to the nitro group), and the methoxy carbon. |

| FTIR (Infrared Spectroscopy) | Characteristic absorption bands for the hydroxyl (-OH) group, the aromatic ring (C-H and C=C stretching), the aldehyde (C=O and C-H stretching), the nitro (N-O stretching), and the ether (C-O-C stretching) functional groups. |

| UV-Vis Spectroscopy | Absorption maxima in the ultraviolet-visible region are expected due to the presence of the conjugated aromatic system with chromophoric aldehyde and nitro groups. |

Synthesis and Experimental Protocols

The primary synthetic route to 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is through the nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

A general protocol for the synthesis involves the direct nitration of o-vanillin using a nitrating agent, typically a mixture of nitric acid and a dehydrating agent like glacial acetic acid.

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Glacial Acetic Acid

-

Nitric Acid (concentrated)

-

Ice

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve o-vanillin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to a temperature between 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of water while cooling. Caution: This process is highly exothermic.

-

Nitration: Slowly add the nitrating mixture dropwise to the cooled o-vanillin solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water to remove any residual acid.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[4]

Experimental Workflow for Synthesis and Purification

Caption: Generalized workflow for the synthesis and purification of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

Biological Activity and Potential Applications

While extensive biological studies on 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde are limited, preliminary findings and research on related compounds suggest potential antimicrobial and anticancer activities.

Antimicrobial Activity

The antimicrobial potential of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde has been investigated, particularly in the context of its Schiff base derivatives and their metal complexes. The proposed mechanism of antibacterial action is linked to its ability to form metal chelates.[1]

Proposed Mechanism of Antibacterial Action via Metal Chelation:

The molecule, particularly when functionalized as a Schiff base, can act as a ligand, binding to essential metal ions within bacterial cells. This chelation can disrupt crucial biological processes that are dependent on these metal ions, such as enzymatic activity and maintenance of cellular structure, ultimately leading to an antibacterial effect.

Experimental Protocol for Antimicrobial Screening (Broth Dilution Method):

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

Materials:

-

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde or its derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Standard antibiotics and antifungals (positive controls)

-

Solvent for the compound (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (broth with a standard antimicrobial), a growth control (broth with inoculum but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Relationship of Proposed Antimicrobial Mechanism

Caption: Proposed mechanism of antibacterial action through metal chelation.

Antioxidant Activity

While not specifically reported for this compound, related phenolic aldehydes are known to possess antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate radical scavenging activity.

Experimental Protocol for DPPH Radical Scavenging Assay:

Materials:

-

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare various concentrations of the test compound and the standard antioxidant in the same solvent.

-

Reaction: Mix the DPPH solution with the sample solutions. A control is prepared with the solvent instead of the sample.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound.

Future Perspectives

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde represents a promising scaffold for the development of new therapeutic agents. Further research is warranted to:

-

Elucidate the detailed mechanisms of its antimicrobial activity.

-

Explore its potential as an anticancer and antioxidant agent through comprehensive in vitro and in vivo studies.

-

Synthesize and screen a library of its derivatives to establish structure-activity relationships and optimize its biological profile.

-

Investigate its involvement in specific cellular signaling pathways to identify potential molecular targets.

This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule.

References

An In-depth Technical Guide to 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

CAS Number: 17028-61-4

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, a key aromatic aldehyde intermediate. With its distinct functional groups—a hydroxyl, a methoxy, a nitro, and an aldehyde moiety on a benzene ring—this compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials.

Core Chemical and Physical Properties

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as 3-Methoxy-5-nitrosalicylaldehyde, is a yellow to brown crystalline powder.[1] Its structural characteristics make it a valuable precursor for a variety of chemical transformations. The compound is slightly soluble in water.[2][3]

| Property | Value | Source(s) |

| CAS Number | 17028-61-4 | [2][4] |

| Molecular Formula | C₈H₇NO₅ | [5] |

| Molecular Weight | 197.14 g/mol | [5] |

| Melting Point | 141-143 °C | [2] |

| Boiling Point | 344 °C | [5] |

| Appearance | Yellow to brown crystalline powder | [1] |

| Solubility | Slightly soluble in water | [2][3] |

Spectroscopic Data

¹H NMR Spectrum (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | s | 1H | -OH |

| ~10.0 | s | 1H | -CHO |

| ~8.3 | d | 1H | Ar-H |

| ~7.8 | d | 1H | Ar-H |

| ~4.0 | s | 3H | -OCH₃ |

¹³C NMR Spectrum (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (aldehyde) |

| ~155 | C-OH |

| ~148 | C-OCH₃ |

| ~142 | C-NO₂ |

| ~128 | Ar-C |

| ~120 | Ar-C |

| ~118 | Ar-C |

| ~56 | -OCH₃ |

Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3200 | O-H stretch (phenolic) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2900-2800 | C-H stretch (aldehyde) |

| ~1680 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1520, ~1340 | N-O stretch (nitro group) |

| ~1270 | C-O stretch (aryl ether) |

Mass Spectrum (MS)

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular ion) |

| 180 | [M-OH]⁺ |

| 167 | [M-NO]⁺ or [M-CH₂O]⁺ |

| 151 | [M-NO₂]⁺ |

| 121 | [M-NO₂ - CO]⁺ |

Experimental Protocols

Synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

A common and effective method for the synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is through the nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Glacial Acetic Acid

-

Yttrium (III) Nitrate Hexahydrate (Y(NO₃)₃·6H₂O) or a standard nitrating mixture (e.g., HNO₃/H₂SO₄)

-

Ice-cold water

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve o-vanillin (1 equivalent) in glacial acetic acid.[2]

-

Addition of Nitrating Agent: To this solution, add Yttrium (III) Nitrate Hexahydrate (1 equivalent) portion-wise while maintaining the reaction temperature at room temperature.[2] The reaction mixture should be shaken or stirred continuously.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as petroleum ether with 10% ethyl acetate.[2]

-

Quenching: Upon completion of the reaction, pour the reaction mixture into a beaker containing a significant volume of ice-cold water (e.g., 10 times the volume of the reaction mixture).[2]

-

Precipitation and Isolation: Allow the mixture to stand for approximately 15 minutes to ensure complete precipitation of the product.[2] Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold water to remove any residual acid and other water-soluble impurities.[2]

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Synthesis of Schiff Base Derivatives for Biological Screening

The aldehyde functional group of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde makes it an excellent substrate for condensation reactions with primary amines to form Schiff bases, a class of compounds widely studied in medicinal chemistry.[6]

Materials:

-

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

-

Substituted primary amine (e.g., 2,4-dimethylaniline or 3,4-difluoroaniline)[7]

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolution: Dissolve 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Addition of Amine: To this solution, add the substituted primary amine (1 equivalent).

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution. Collect the solid by vacuum filtration.

-

Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development and Research

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a valuable intermediate in the synthesis of a variety of more complex molecules with potential biological activity.

Precursor to Biologically Active Schiff Bases

Schiff bases derived from this aldehyde have been investigated for their antimicrobial properties. For instance, condensation with various anilines has produced ligands for copper (II) and nickel (II) complexes that were subsequently tested for activity against Gram-positive and Gram-negative bacteria, as well as various fungi.[7] The presence of the nitro group, along with the hydroxyl and methoxy groups, modulates the electronic properties of the resulting Schiff base and its metal complexes, which can influence their biological efficacy.

The general workflow for synthesizing and screening these derivatives is outlined below.

Caption: Workflow for Schiff base synthesis and antimicrobial screening.

Role in the Synthesis of Heterocyclic Compounds

The versatile functional groups of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde make it a useful starting material for the synthesis of various heterocyclic systems. The nitro group can be reduced to an amine, which can then participate in cyclization reactions. The aldehyde can be used to build fused ring systems. These heterocyclic scaffolds are prevalent in many classes of drugs.

Safety and Handling

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

In case of insufficient ventilation, wear suitable respiratory equipment.

Handling and Storage:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Store in a well-ventilated place and keep the container tightly closed.

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

-

In case of accidental ingestion, seek immediate medical attention.

Conclusion

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS: 17028-61-4) is a chemical intermediate with significant potential for researchers and professionals in drug development and materials science. Its straightforward synthesis and the reactivity of its multiple functional groups allow for the creation of a diverse range of derivatives, particularly Schiff bases and heterocyclic compounds with promising biological activities. Adherence to appropriate experimental and safety protocols is essential when working with this compound. Further exploration of its derivatives is likely to yield novel compounds with valuable therapeutic or functional properties.

References

- 1. 5-Nitrosalicylaldehyde | 97-51-8 [chemicalbook.com]

- 2. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | 17028-61-4 [chemicalbook.com]

- 3. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 4. 3-Methoxy-5-nitrosalicylaldehyde [webbook.nist.gov]

- 5. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 17028-61-4 | FH69869 [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing detailed experimental protocols and data presentation standards to enable researchers to generate reliable and comparable solubility data.

Introduction

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility in different organic solvents is crucial for its use in reaction chemistry, purification, formulation, and as a key parameter in drug discovery and development processes. Poor solubility can present significant challenges in these areas, affecting everything from reaction kinetics to bioavailability. This guide outlines the established methods for accurately quantifying the solubility of this compound.

Data Presentation

Effective data management is critical for the comparison and interpretation of solubility studies. All quantitative solubility data should be meticulously recorded and presented in a clear, structured format. The following table provides a template for presenting such data.

Table 1: Solubility of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in Various Organic Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| Example: Acetone | 25 | Data | Data | Gravimetric | e.g., pH of the solution |

| Example: Ethanol | 25 | Data | Data | UV-Vis | |

| Example: Dichloromethane | 25 | Data | Data | Gravimetric | |

| Example: Toluene | 25 | Data | Data | HPLC | |

| Example: Ethyl Acetate | 25 | Data | Data | Gravimetric |

Experimental Protocols

The following sections detail the primary methods for determining the solubility of a solid organic compound in an organic solvent. The choice of method may depend on the properties of the solvent and the compound, as well as the available analytical instrumentation.

Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[1][2]

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined.

Materials and Equipment:

-

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate it for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the original solubility, accounting for the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solvent is volatile.[3][4][5]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Materials and Equipment:

-

Saturated solution prepared as in the Saturation Shake-Flask Method

-

Syringe and syringe filters

-

Pre-weighed, solvent-resistant container (e.g., glass beaker or evaporating dish)

-

Analytical balance

-

Oven or vacuum oven for drying

Procedure:

-

Prepare a saturated solution of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in the chosen solvent as described in the Saturation Shake-Flask Method.

-

Carefully withdraw a precise volume of the clear, saturated supernatant using a calibrated pipette or syringe after filtering.

-

Transfer the solution to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature below the compound's decomposition point can be used.

-

Once the solvent has completely evaporated, dry the container with the solid residue to a constant weight in an oven or desiccator.

-

Weigh the container with the dried solute.

-

The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

-

Calculate the solubility in terms of mass per volume of solvent (e.g., g/100 mL).

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

Caption: Experimental workflow for determining the solubility of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

Caption: Factors influencing the solubility of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data to support further investigation and application of this compound.

Physicochemical Properties

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde with the chemical formula C8H7NO5. Its structure is characterized by a benzene ring functionalized with a hydroxyl, a methoxy, a nitro, and an aldehyde group.

| Property | Value | Source |

| Molecular Formula | C8H7NO5 | [1] |

| Molecular Weight | 197.15 g/mol | [2] |

| CAS Number | 17028-61-4 | [1] |

| Appearance | Cream to yellow or brown, or grey to grey/green powder | [3] |

| Melting Point | 141-143 °C | [4] |

| Solubility | Slightly soluble in water | [2] |

Molecular Structure and Conformation

The molecule is expected to be nearly planar, with the substituents lying in or close to the plane of the benzene ring. Intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl oxygen is a key feature, influencing the conformation of the aldehyde group.

Crystallographic Data of the Isomer 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde[5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 6.8249 |

| b (Å) | 14.3395 |

| c (Å) | 8.9089 |

| α (°) | 90 |

| β (°) | 106.678 |

| γ (°) | 90 |

| Volume (ų) | 834.4 |

| Z | 4 |

Selected Bond Lengths and Angles of the Isomer 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde[5]

Note: The following data is for the isomer 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and serves as an approximation for 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.389 | C6-C1-C2 | 120.3 |

| C2-C3 | 1.385 | C1-C2-C3 | 120.0 |

| C3-C4 | 1.391 | C2-C3-C4 | 119.8 |

| C4-C5 | 1.386 | C3-C4-C5 | 120.1 |

| C5-C6 | 1.387 | C4-C5-C6 | 119.9 |

| C1-C6 | 1.388 | C5-C6-C1 | 119.9 |

| C1-O1 | 1.361 | C2-C1-O1 | 120.0 |

| C2-C7 | 1.465 | C1-C2-C7 | 120.8 |

| C3-O2 | 1.365 | C2-C3-O2 | 119.5 |

| C4-N1 | 1.467 | C3-C4-N1 | 119.2 |

| C7-O3 | 1.215 | O3-C7-H7 | 121.1 |

| N1-O4 | 1.229 | O4-N1-O5 | 123.5 |

| N1-O5 | 1.226 | C4-N1-O4 | 118.2 |

Synthesis

A general procedure for the synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde involves the nitration of o-vanillin.[4]

Experimental Protocol: Synthesis from o-Vanillin[4]

-

Dissolution: Dissolve o-vanillin (1 mmol, 152.15 mg) in 3 mL of glacial acetic acid in a suitable reaction vessel.

-

Reagent Addition: Add solid Y(NO3)3·6H2O (1 mmol, 383.07 mg) to the solution.

-

Reaction: Shake the reaction mixture continuously for 10 minutes at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of petroleum ether with 10% ethyl acetate.

-

Quenching: Upon completion of the reaction, add 30 mL of ice-cold water to the reaction mixture and allow it to stand for 15 minutes to precipitate the product.

-

Isolation: Collect the precipitated solid product by filtration and wash with cold water. The product can be used directly for analysis without further purification.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde provides characteristic signals for the aromatic, aldehyde, methoxy, and hydroxyl protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | ~9.8 | s |

| Ar-H | ~8.3 | d |

| Ar-H | ~8.0 | d |

| -OH | ~11.0 | s |

| -OCH₃ | ~4.0 | s |

Note: Approximate chemical shifts are based on typical values for similar structures and available spectral data.[5]

Experimental Protocol: ¹H NMR Spectroscopy

A general procedure for obtaining a ¹H NMR spectrum of a solid sample is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm). Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde will show characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aldehyde) | 2700-2900 |

| C=O stretch (aldehyde) | 1670-1700 |

| N=O stretch (nitro) | 1500-1550 and 1300-1370 |

| C-O stretch (methoxy) | 1000-1300 |

| C=C stretch (aromatic) | 1450-1600 |

Note: Wavenumber ranges are approximate and based on typical values for these functional groups.

Experimental Protocol: FTIR Spectroscopy (Solid Sample)

A common method for analyzing solid samples is the KBr pellet method.[6][7][8]

-

Sample Preparation: Grind a small amount (1-2 mg) of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Run a background spectrum with an empty sample holder.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.

UV-Visible Spectroscopy

The UV-Visible spectrum of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is expected to show absorption maxima characteristic of a substituted benzaldehyde.

| Solvent | λmax (nm) |

| Ethanol | ~270, ~340 |

Note: Approximate λmax values are based on available spectral data for this compound.[1][9]

Experimental Protocol: UV-Visible Spectroscopy

-

Solution Preparation: Prepare a stock solution of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

-

Instrument Setup: Use a dual-beam UV-Visible spectrophotometer. Fill one cuvette with the pure solvent to be used as a reference and another with the sample solution.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion

This technical guide provides a detailed overview of the molecular structure, conformation, and analytical characterization of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. The compiled data and experimental protocols offer a valuable resource for researchers and scientists working with this compound, facilitating its application in drug discovery and other areas of chemical research. The structural information, though based on a closely related isomer, provides a strong foundation for understanding the molecule's geometry and potential interactions.

References

- 1. 3-Methoxy-5-nitrosalicylaldehyde [webbook.nist.gov]

- 2. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 3. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | 17028-61-4 [chemicalbook.com]

- 5. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) 1H NMR [m.chemicalbook.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 3-Methoxy-5-nitrosalicylaldehyde [webbook.nist.gov]

Spectroscopic Profile of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.01 | s | - | -OH |

| 10.33 | s | - | -CHO |

| 8.36 | d | 3.0 | H-6 |

| 8.19 | d | 3.0 | H-4 |

| 4.01 | s | - | -OCH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 188.9 | C-7 (CHO) |

| 152.8 | C-2 |

| 147.9 | C-3 |

| 141.2 | C-5 |

| 126.3 | C-1 |

| 120.8 | C-6 |

| 116.5 | C-4 |

| 56.9 | C-8 (OCH₃) |

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 2850 | Aldehydic C-H stretch |

| 1685 | C=O stretch (aldehyde) |

| 1610, 1580 | Aromatic C=C stretch |

| 1530 | Asymmetric NO₂ stretch |

| 1340 | Symmetric NO₂ stretch |

| 1270 | Aryl ether C-O stretch |

Sample Preparation: KBr pellet

Table 4: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| 260, 340 | Methanol |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for the acquisition of comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a potassium bromide (KBr) pellet. A small amount of the sample was mixed with dry KBr powder and ground to a fine powder. The mixture was then pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde was prepared in methanol. The UV-Vis absorption spectrum was recorded using a dual-beam spectrophotometer over a wavelength range of 200-800 nm, using methanol as the reference solvent.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

An In-depth Technical Guide on the Potential Biological Activities of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as 5-nitrovanillin, is a derivative of vanillin characterized by the presence of a nitro group at the ortho position to the hydroxyl group.[1] This compound and its derivatives have garnered significant interest in medicinal chemistry due to their versatile chemical functionalities—a hydroxyl, a methoxy, a nitro, and an aldehyde group on a benzene ring. These reactive sites make it a valuable precursor for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, semicarbazones, and thiosemicarbazones, which have been explored for various biological activities.[2] The presence of the electron-withdrawing nitro group and the aldehyde functionality, combined with the electron-donating hydroxyl and methoxy groups, creates a unique electronic environment that allows for diverse chemical transformations and biological interactions.[2]

This technical guide provides a comprehensive overview of the potential biological activities of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and drug development efforts.

Synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde Derivatives

The foundational step in exploring the biological potential of these compounds is their synthesis. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde serves as a key building block for a variety of derivatives.

General Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized through the condensation reaction of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde with a primary amine.

A generalized workflow for this synthesis is as follows:

Caption: Generalized workflow for the synthesis of Schiff base derivatives.

Synthesis of Metal Complexes

The synthesized Schiff base ligands can be further reacted with metal salts to form metal complexes, which often exhibit enhanced biological activity.[3][4]

Anticancer Activity

Derivatives of salicylaldehyde, including those with nitro substitutions, have shown promising anticancer activities. While specific data for a wide range of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde derivatives is still emerging, studies on related compounds provide valuable insights into their potential as anticancer agents. For instance, 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde itself has been reported to inhibit the proliferation of cancer cells by inhibiting protein synthesis and inducing apoptosis.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of some salicylaldehyde derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 5-Nitrofuran-isatin hybrid 3 | HCT 116 (Colon Cancer) | 1.62 | [6] |

| 5-Nitrofuran-isatin hybrid 5 | HCT 116 (Colon Cancer) | >10 | [6] |

| 5-Nitrofuran-isatin hybrid 6 | HCT 116 (Colon Cancer) | >10 | [6] |

| 5-Nitrofuran-isatin hybrid 7 | HCT 116 (Colon Cancer) | 8.8 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT 116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a further 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Potential Signaling Pathways in Anticancer Activity

Some benzaldehyde derivatives have been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. The induction of apoptosis is a key mechanism of anticancer activity.

Caption: A potential pathway for apoptosis induction by the derivatives.

Antimicrobial Activity

Schiff bases and their metal complexes derived from salicylaldehydes are well-documented for their antimicrobial properties. The imine group in Schiff bases is crucial for their biological activity. Chelation with metal ions can enhance this activity by increasing the lipophilicity of the compound, which facilitates its penetration through the microbial cell membrane.[7]

Quantitative Data on Antimicrobial Activity

A study on Schiff base metal complexes derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde provides specific data on their antimicrobial activity.

| Compound | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | A. clavatus (MIC, µg/mL) | Reference |

| MPM Ligand * | 200 | 250 | 200 | >1000 | 500 | 250 | 200 | [8] |

| [Cu(MPM)2] | 100 | 125 | 100 | 250 | 200 | 100 | 100 | [8] |

| [Ni(MPM)2] | 125 | 200 | 125 | 500 | 250 | 125 | 125 | [8] |

| FPM Ligand ** | 250 | 500 | 200 | >1000 | 500 | 250 | 250 | [8] |

| [Cu(FPM)2] | 125 | 200 | 100 | 250 | 200 | 125 | 125 | [8] |

| [Ni(FPM)2] | 200 | 250 | 125 | 500 | 250 | 200 | 200 | [8] |

* MPM = 2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol ** FPM = 2-((3,4-difluorophenylimino)methyl)-6-methoxy-4-nitrophenol

Experimental Protocol: Broth Dilution Method for MIC Determination

The broth dilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microplates

-

Standard antimicrobial agents (positive control)

-

Solvent control (negative control)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in the appropriate broth in the wells of a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Antioxidant and Anti-inflammatory Activities

Phenolic compounds are known for their antioxidant properties due to their ability to donate hydrogen atoms or electrons to scavenge free radicals. The presence of hydroxyl and methoxy groups on the aromatic ring of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde derivatives suggests potential antioxidant activity.[7]

The anti-inflammatory effects of phenolic compounds are often linked to their antioxidant capacity and their ability to modulate inflammatory signaling pathways.[9][10] Polyphenols can regulate immunity by interfering with immune cell regulation and the synthesis of proinflammatory cytokines. They are known to inactivate NF-κB and modulate the MAPK signaling pathway.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound (dissolved in methanol)

-

Standard antioxidant (e.g., ascorbic acid or Trolox)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Mix a solution of the test compound at various concentrations with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DP.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of phenolic compounds is often mediated through the inhibition of key inflammatory pathways such as the NF-κB and MAPK pathways.

Caption: Inhibition of inflammatory pathways by the derivatives.

Other Potential Biological Activities

Enzyme Inhibition

5-Nitrovanillin is a precursor for the synthesis of inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters.[1][12] This suggests that derivatives of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde could be explored for their potential as enzyme inhibitors in various therapeutic areas.

Neuroprotective Effects

Vanillin and its derivatives have been investigated for their neuroprotective properties.[13] Given the structural similarity, derivatives of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde may also possess neuroprotective potential, which warrants further investigation.

Conclusion

Derivatives of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde represent a promising class of compounds with a wide spectrum of potential biological activities. The existing research, particularly on their antimicrobial and anticancer properties, provides a strong foundation for further exploration. The synthetic accessibility of these compounds allows for the generation of diverse chemical libraries for screening and lead optimization. Future research should focus on synthesizing a broader range of derivatives, conducting comprehensive in vitro and in vivo studies to establish clear structure-activity relationships, and elucidating the specific molecular mechanisms and signaling pathways involved in their biological effects. This will be crucial for the development of novel therapeutic agents based on the 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde scaffold.

References

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. jetir.org [jetir.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | 34549-69-4 | FH70278 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial, antioxidant and anti-inflammatory phenolic activities in extra virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]

- 13. 2-Hydroxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Nitro Group in the Reactivity of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, commonly known as 5-nitrovanillin, is a nitrated derivative of vanillin.[1][2] It serves as a crucial synthetic intermediate in the realms of organic and medicinal chemistry.[3] The presence of multiple reactive functional groups—aldehyde, hydroxyl, methoxy, and a nitro group—makes it a versatile precursor for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients.[1][3] This guide provides a detailed technical examination of the profound influence of the nitro group on the chemical reactivity of the 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde molecule.

Electronic Effects of the Nitro Group

The reactivity of the entire 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde molecule is fundamentally governed by the powerful electron-withdrawing nature of the nitro (-NO₂) group. This influence is exerted through two primary electronic mechanisms: the inductive effect and the resonance effect.

1.1. Inductive Effect (-I)

The nitro group possesses highly electronegative nitrogen and oxygen atoms. This high electronegativity leads to the withdrawal of electron density from the benzene ring through the sigma (σ) bond framework.[4][5] This inductive pull reduces the overall electron density of the aromatic system.

1.2. Resonance Effect (-M)

More significantly, the nitro group exerts a strong electron-withdrawing effect through resonance (a mesomeric effect).[4][5] The π-electrons from the aromatic ring are delocalized onto the nitro group. This delocalization creates partial positive charges at the ortho and para positions of the benzene ring relative to the nitro group, further decreasing the ring's electron density.[6]

These combined effects make the aromatic ring significantly electron-deficient, which deactivates it towards electrophilic aromatic substitution, rendering it over 10 million times less reactive than benzene.[4][5]

Resonance delocalization showing electron withdrawal.

Influence on Functional Group Reactivity

The potent electron-withdrawing properties of the nitro group modulate the reactivity of the other functional groups present on the molecule.

2.1. Aldehyde Group (-CHO)

The deactivation of the ring concentrates electron withdrawal towards the aldehyde group. This significantly increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. This enhanced reactivity is pivotal for various synthetic transformations:

-

Condensation Reactions: Facilitates reactions like Knoevenagel and Perkin condensations.[7]

-

Schiff Base Formation: Readily reacts with primary amines to form imines (Schiff bases), which are important intermediates in medicinal chemistry.[8]

2.2. Hydroxyl Group (-OH)

The strong inductive and resonance withdrawal of electrons by the nitro group stabilizes the corresponding phenoxide anion formed upon deprotonation. This effect increases the acidity (lowers the pKa) of the phenolic hydroxyl group, making it more readily deprotonated in the presence of a base.

2.3. Aromatic Ring

As established, the aromatic ring is strongly deactivated towards electrophilic attack.[9][10] While the hydroxyl and methoxy groups are activating and ortho, para-directing, the powerful deactivating effect of the nitro group dominates. For any potential electrophilic substitution, the nitro group acts as a meta-director.[6] The electron-poor nature of the ring also makes it more susceptible to nucleophilic aromatic substitution, although this requires very strong nucleophiles and harsh conditions.

Influence of the nitro group on other functionalities.

Quantitative Data and Physicochemical Properties

The following table summarizes key quantitative data for 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₅ | [1][2][3] |

| Molecular Weight | 197.14 g/mol | [2][3] |

| Appearance | Yellow crystalline powder | [1][3] |

| Melting Point | 172–178 °C | [1][3] |

| CAS Number | 6635-20-7 | [2][3] |

| Solubility | Sparingly soluble in water; soluble in alkali solutions | [1] |

Experimental Protocols

4.1. Synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde via Nitration

The most common route for synthesizing 5-nitrovanillin is the direct nitration of vanillin. The protocol requires careful temperature control to prevent side reactions.

General workflow for the synthesis of 5-nitrovanillin.

Detailed Methodology:

-

Dissolution: Dissolve the starting material, vanillin, in a suitable solvent such as glacial acetic acid or dichloromethane in a reaction flask.[3][11]

-

Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5 °C with continuous stirring.[11][12]

-

Nitrating Agent: Prepare a nitrating mixture, typically concentrated nitric acid. This should be added to a dropping funnel.

-

Addition: Add the nitrating agent dropwise to the cooled vanillin solution over a period of 30-60 minutes. It is critical to maintain the reaction temperature below 10 °C to minimize the formation of byproducts.[12]

-

Reaction: After the addition is complete, allow the mixture to stir at the low temperature for an additional 1-2 hours to ensure the reaction goes to completion.[12]

-

Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate of 5-nitrovanillin should form.[12]

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold deionized water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[12]

4.2. Schiff Base Formation: A Representative Reaction

This protocol demonstrates the enhanced reactivity of the aldehyde group.

-

Reactant Mixture: In a round-bottom flask, dissolve 1 equivalent of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in a suitable solvent (e.g., ethanol or methanol).

-

Amine Addition: Add 1 equivalent of a primary amine to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently refluxed for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the solvent is often removed under reduced pressure. The resulting solid Schiff base can be purified by recrystallization.

Conclusion

The nitro group in 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is not merely a substituent but a powerful modulator of the molecule's overall chemical behavior. Through its potent electron-withdrawing inductive and resonance effects, it deactivates the aromatic ring towards electrophilic attack while simultaneously enhancing the reactivity of the aldehyde group towards nucleophiles and increasing the acidity of the hydroxyl group. Furthermore, the nitro group itself can be chemically transformed, most commonly via reduction to an amine, providing a synthetic handle for further molecular diversification. This finely tuned reactivity profile makes 5-nitrovanillin an invaluable and versatile building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutics for conditions such as Parkinson's disease.[1][13]

References

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. Khan Academy [khanacademy.org]

- 11. aca.unram.ac.id [aca.unram.ac.id]

- 12. benchchem.com [benchchem.com]

- 13. 5-Nitrovanillin Supplier & Manufacturer | CAS 6635-20-7 [punagri.com]

A Comprehensive Technical Guide to 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

This technical guide provides an in-depth overview of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, commercial suppliers, synthesis protocols, and key applications, with a focus on presenting clear, actionable data and methodologies.

Chemical Properties and Identification

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as 5-nitro-o-vanillin, is a substituted aromatic aldehyde. Its molecular structure incorporates hydroxyl, methoxy, and nitro functional groups, which impart unique reactivity and make it a versatile precursor in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 17028-61-4 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| Appearance | Cream to yellow or brown/grey powder | [3] |

| Melting Point | 141-143 °C | [1][2][3] |

| Boiling Point | 344 °C | [2] |

| Solubility | Slightly soluble in water | [1][4] |

| Storage Temperature | 10°C - 25°C, under inert gas (Nitrogen) | [2] |

Commercial Suppliers

A variety of chemical suppliers offer 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, typically with a purity of 98% or higher. Researchers can acquire this compound from the following vendors:

-

Biosynth[2]

-

ChemicalBook[1]

-

Fisher Scientific[4]

-

Sigma-Aldrich (Note: A related isomer, 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, is listed)[6]

Synthesis Protocol: Nitration of o-Vanillin

A common and straightforward method for the synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde involves the nitration of o-vanillin.[1]

Materials and Reagents:

-

o-Vanillin

-

Glacial Acetic Acid

-

Yttrium (III) Nitrate Hexahydrate (Y(NO₃)₃·6H₂O)

-

Ice-cold water

-

Petroleum ether

-

Ethyl acetate

Experimental Procedure:

-

Dissolution: Dissolve o-vanillin (94 mg, 1 mmol) in 3 mL of glacial acetic acid within a 50 mL test tube.[1]

-

Addition of Nitrating Agent: Add solid Y(NO₃)₃·6H₂O (383 mg, 1 mmol) to the solution.[1]

-

Reaction: Shake the reaction mixture continuously for 10 minutes at room temperature.[1]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether containing 10% ethyl acetate.[1]

-

Precipitation: Upon completion of the reaction, add 30 mL of ice-cold water to the mixture and let it stand for 15 minutes.[1]

-

Isolation: Collect the resulting solid precipitate by filtration.[1]

-

Washing: Wash the collected solid with cold water. The product can often be used directly without further purification.[1]

Applications in Research and Development

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde serves as a key building block in the synthesis of more complex molecules, particularly in the development of novel compounds with specific functional properties.

Synthesis of Fluorescent Receptors and Spiro Compounds:

This aldehyde is utilized in the synthesis of various specialized chemical structures.[1] Notable examples include:

-

A zinc-selective spiropyran-based fluorescent and photoregenerable receptor.[1]

-

(E)-2,4-dihydroxy-N’-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate.[1]

-

Ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)butanoate.[1]

-

1-(3-carbomethoxypropyl)-3-3-dimethyl-8-methoxy-6-nitrospiro[2H-1]-benzopyran-2,2-indoline.[1]

The presence of the aldehyde group allows for condensation reactions, while the nitro group can be reduced to an amine, opening pathways to a diverse array of heterocyclic compounds.

Safety and Handling

Appropriate safety precautions must be observed when handling 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. The following information is derived from available Safety Data Sheets (SDS).

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe in dust or mists. Ensure adequate ventilation and wash hands thoroughly after handling.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

In case of Contact:

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. Keep away from strong oxidizing agents and strong bases.[7]

For complete safety information, always refer to the Safety Data Sheet provided by the supplier.

References

- 1. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | 17028-61-4 [chemicalbook.com]

- 2. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 17028-61-4 | FH69869 [biosynth.com]

- 3. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 5. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde 97 34549-69-4 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide on the Safety and Handling of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS No. 17028-61-4, alternate CAS No. 6635-57-0), a chemical intermediate used in the synthesis of various compounds. Adherence to these protocols is critical to ensure a safe laboratory environment.

Section 1: Chemical Identification and Physical Properties

This compound is a yellow to brown crystalline powder. Key physical and chemical properties are summarized below to inform safe handling and storage procedures.

| Property | Value | References |

| Molecular Formula | C₈H₇NO₅ | |

| Molecular Weight | 197.14 g/mol | [1] |

| Appearance | Cream to yellow or brown powder | [2] |

| Melting Point | 129-134 °C | [1] |

| 137.0-143.0°C | [2] | |

| 140-142°C | [3] | |

| 141-143 °C (lit.) | [4] | |

| Boiling Point | 303.1 ± 42.0 °C (Predicted) | [1] |

| 344°C at 760mmHg | [3] | |

| Flash Point | 137.1°C | [1] |

| 161.8°C | [3] | |

| Density | 1.456 ± 0.06 g/cm³ | [1][3] |

| Solubility | Slightly soluble in water. | [4] |

| pKa | 5.28 ± 0.38 | [1] |

Section 2: Hazard Identification and Classification

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is classified as hazardous. The GHS classifications indicate its potential to cause significant health effects upon exposure.

| Hazard Classification | GHS Category | Hazard Statement | References |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5][6][7] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [5][7] |

| Hazardous to the Aquatic Environment, long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects | [5] |

Signal Word: Danger or Warning [5]

Hazard Pictograms:

-

GHS06 (Skull and crossbones)

-

GHS07 (Exclamation mark)

Section 3: Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure risk.

3.1 Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a fume hood.[7][8][9]

-

Ensure safety showers and eyewash stations are readily accessible.[8]

3.2 Personal Protective Equipment (PPE) A risk assessment should precede handling, but the following PPE is strongly recommended:

-

Eye Protection: Wear tight-sealing safety goggles or a face shield.[5][10]

-

Hand Protection: Use impervious protective gloves (e.g., nitrile rubber).[7][10]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[7][10]

-

Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH-approved respirator.[7][9]

3.3 Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[11]

-

Wash hands thoroughly after handling the substance.[6][7][10]

-

Do not eat, drink, or smoke in the laboratory area.[5][6][10]

3.4 Storage Conditions

Caption: PPE Selection Workflow for Handling the Compound.

Section 4: First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures | References |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [7][8][10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice. | [7][8][10] |